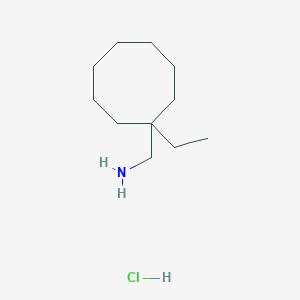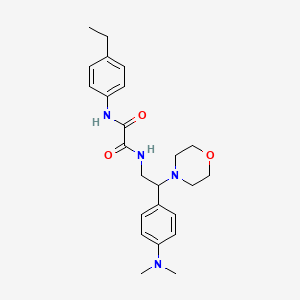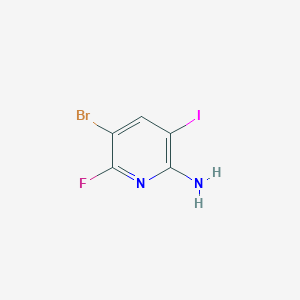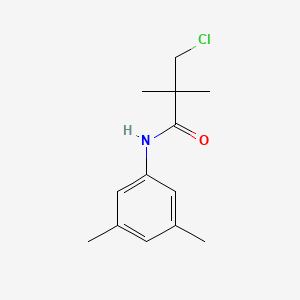![molecular formula C14H17N5O2S B2757021 2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile CAS No. 872612-40-3](/img/structure/B2757021.png)
2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile
カタログ番号 B2757021
CAS番号:
872612-40-3
分子量: 319.38
InChIキー: YPIATAALFLHEGQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine, and one of the most important classes of fused heterocyclic systems due to a wide range of biological activity .
科学的研究の応用
Synthesis and Biological Activity
- Pyrimidine derivatives, including structures related to 2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile, have been extensively studied for their wide spectrum of biological activities. These activities include antioxidant, anticancer, antibacterial, and anti-inflammatory properties. Research by Rani et al. (2012) synthesized a series of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, showing promising antioxidant activity in vitro, comparable to butylated hydroxytoluene, emphasizing the importance of the alkyl fragment attached to 2‐(pyrimidin‐2‐yl)ethanol for potency (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Chemical Synthesis and Characterization
- The structural versatility of pyrimidine derivatives allows for a wide variation in hydrogen-bonded aggregation, influenced by small changes in molecular constitution. Trilleras et al. (2008) explored the cyanoacetylation of pyrimidines, demonstrating diverse hydrogen-bonded structures and emphasizing the role of small molecular adjustments in dictating the resulting crystal structures (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).
Antimicrobial and Antitumor Applications
- Compounds synthesized from pyrimidine derivatives have shown significant antimicrobial and antitumor potential. Gangjee et al. (2007) synthesized classical and nonclassical antifolates from pyrimidine derivatives, revealing their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Some analogues exhibited potent inhibitory activities against pathogens, highlighting their relevance in treating opportunistic infections in immunocompromised patients (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Antibacterial and Antioxidant Properties
- Mohammadi Ziarani et al. (2015) developed a one-pot synthesis method for pyrido[2,3-d]pyrimidine derivatives, which demonstrated antimicrobial activities against fungi and gram-positive and negative bacteria. This research underscores the potential of pyrimidine derivatives in developing new antimicrobial agents (Mohammadi Ziarani, Nasab, Rahimifard, & Soorki, 2015).
Insecticidal and Antibacterial Potential
- Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential. Their findings contribute to the development of novel compounds with applications in pest control and bacterial infection treatment (Deohate & Palaspagar, 2020).
作用機序
将来の方向性
特性
IUPAC Name |
2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-4-5-6-9-16-11-10(12(17-9)22-8-7-15)13(20)19(3)14(21)18(11)2/h4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIATAALFLHEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=N1)SCC#N)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2756938.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide](/img/structure/B2756939.png)

![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2756942.png)





![6-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2756952.png)
![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2756953.png)
![N-[(1-Phenylimidazol-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2756956.png)
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2756960.png)
